molecular formula C21H26N2O3S B11504076 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B11504076
M. Wt: 386.5 g/mol
InChI Key: IVJGNIJOQDBJOD-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the indole and benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O3S/c1-13-7-6-8-18-17(16(4)23-21(13)18)9-10-22-27(24,25)20-12-19(26-5)14(2)11-15(20)3/h6-8,11-12,22-23H,9-10H2,1-5H3

InChI Key

IVJGNIJOQDBJOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C

Origin of Product

United States

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